2-chloro-4-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-diethylbenzamide
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Overview
Description
2-chloro-4-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-diethylbenzamide is a complex organic compound with a unique structure that includes a benzamide core, a chloro substituent, and a cyanocyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-diethylbenzamide typically involves multiple steps. One common method starts with the preparation of the benzamide core, followed by the introduction of the chloro substituent and the cyanocyclohexyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-diethylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.
Scientific Research Applications
2-chloro-4-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-diethylbenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study cellular processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-chloro-4-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-diethylbenzamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering their activity, and modulating cellular signaling pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-nitroaniline: Similar in structure but with a nitro group instead of the cyanocyclohexyl group.
4-chlorocyclohexanol: Contains a cyclohexyl group but lacks the benzamide core.
2-chloro-4,6-dimethoxy-1,3,5-triazine: Shares the chloro substituent but has a different core structure.
Uniqueness
2-chloro-4-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-diethylbenzamide is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties not found in similar compounds
Properties
IUPAC Name |
2-chloro-4-[[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]amino]-N,N-diethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN4O2/c1-3-25(4-2)19(27)16-9-8-15(12-17(16)21)23-13-18(26)24-20(14-22)10-6-5-7-11-20/h8-9,12,23H,3-7,10-11,13H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRPLZLRYSNOTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=C(C=C1)NCC(=O)NC2(CCCCC2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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